![molecular formula C13H12N4O2 B14608489 Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- CAS No. 58668-94-3](/img/structure/B14608489.png)
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a pyrazine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogues.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a range of analogues .
Wissenschaftliche Forschungsanwendungen
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimalarial properties and potential use in treating other diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- involves its interaction with specific molecular targets and pathways. In the context of its antimalarial activity, the compound may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Alloxazine: A benzo-fused lumazine derivative
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its potential as an antimalarial agent and its versatility in various chemical reactions make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
58668-94-3 |
|---|---|
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
10-ethyl-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-3-17-9-7-5-4-6-8(9)14-10-11(17)15-13(19)16(2)12(10)18/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
ZABPVXDMSFPFIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
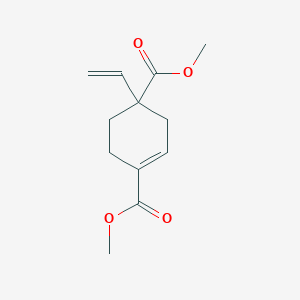
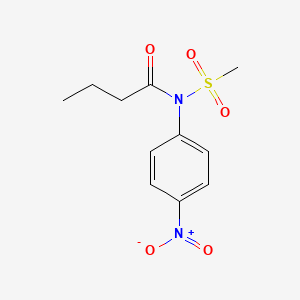
![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)
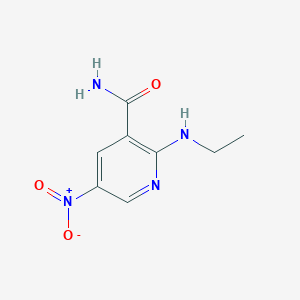
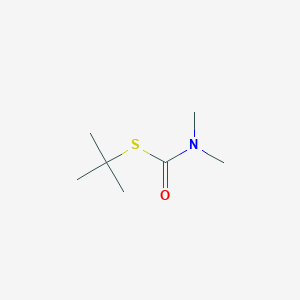
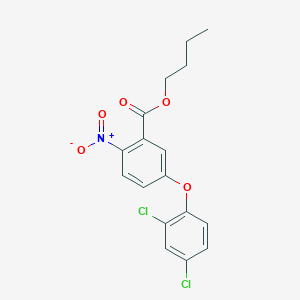
![Ethyl bis[di(propan-2-yl)phosphanyl]acetate](/img/structure/B14608452.png)
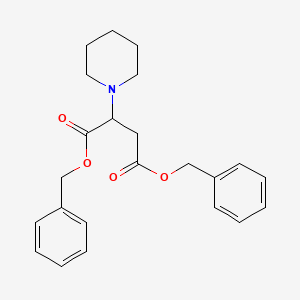
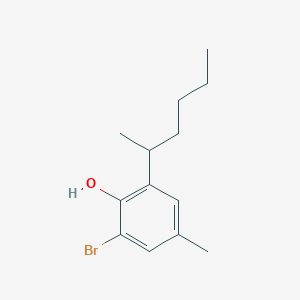
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
